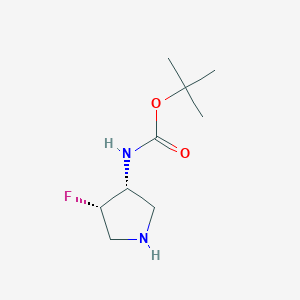

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound tert-butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is defined by its IUPAC name, which specifies its molecular structure and stereochemistry. The name is constructed as follows:

- Pyrrolidine backbone : A five-membered saturated heterocyclic ring containing four carbon atoms and one nitrogen atom.

- Substituents :

- A fluorine atom at position 4 of the pyrrolidine ring.

- A carbamate group (-OC(=O)N-) at position 3, where the nitrogen is bonded to a tert-butyl group (-C(CH₃)₃).

- Stereochemical descriptors : The (3R,4S) configuration indicates the spatial arrangement of substituents. The C3 carbon (bearing the carbamate group) has an R configuration, while the C4 carbon (bearing fluorine) has an S configuration.

This stereochemistry is critical for distinguishing it from diastereomers such as (3S,4R), (3R,4R), and (3S,4S) isomers. The cis relationship between the fluorine and carbamate groups is explicitly defined by the (3R,4S) designation.

Alternative Naming Conventions in Chemical Databases

The compound is cataloged under diverse naming conventions across chemical databases, reflecting variations in prioritization of functional groups and stereochemical notation:

Notably, the cis prefix is frequently used in place of (3R,4S) stereochemical descriptors in vendor catalogs. The Boc (tert-butoxycarbonyl) abbreviation is also common, as seen in names like cis-(3-Boc-amino)-4-fluoropyrrolidine.

CAS Registry Numbers and Structural Isomer Identification

The compound has multiple CAS Registry numbers due to variations in stereochemical registration and database curation practices:

Structural isomers are differentiated by their stereochemistry:

- Cis isomers : (3R,4S) and (3S,4R) configurations, where fluorine and carbamate groups are on the same face of the pyrrolidine ring.

- Trans isomers : (3R,4R) or (3S,4S) configurations, with substituents on opposite faces.

For example, tert-butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate (CAS 213388-72-8) is a cis diastereomer but enantiomer of the (3R,4S) form. Meanwhile, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate represents a trans isomer with distinct physicochemical properties.

A comparative analysis of isomers is shown below:

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSDDSIFAGBZLT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate (CAS: 1033718-91-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, potentially affecting neurotransmitter systems and cellular signaling pathways.

Biological Activity

-

Neuropharmacological Effects :

- The compound has been studied for its effects on the central nervous system (CNS), where it may influence neurotransmitter release and receptor activity. Research indicates potential applications in treating neurological disorders due to its ability to modulate synaptic transmission.

-

Anticancer Potential :

- There is emerging interest in the compound’s role in cancer therapy. Studies have suggested that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific oncogenic pathways . The fluorine substitution may enhance the binding affinity to target proteins involved in cancer progression.

Toxicological Profile

The safety data indicates that this compound poses certain risks:

- Routes of Exposure : Inhalation, skin contact, and ingestion are potential exposure routes .

- Hazard Classification : It is classified as a skin and eye irritant (Category 2), with specific target organ toxicity noted for respiratory exposure .

Table 1: Summary of Biological Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Study A | Neuropharmacology | Modulates neurotransmitter release in vitro |

| Study B | Anticancer Activity | Inhibits growth of specific cancer cell lines |

| Study C | Toxicity Assessment | Identified as an irritant with respiratory risks |

- Neuropharmacological Study :

- Anticancer Research :

- Toxicity Evaluation :

Scientific Research Applications

Medicinal Chemistry

tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is primarily investigated for its role as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Potential Therapeutic Uses :

- CNS Disorders : Due to its ability to cross the blood-brain barrier, this compound may be explored for treating neurological conditions.

- Antidepressant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models.

Synthetic Organic Chemistry

The compound serves as an important intermediate in organic synthesis.

- Synthetic Pathways :

- It can be utilized to synthesize other complex molecules through various reactions such as nucleophilic substitution and coupling reactions.

- Its functionality allows for the introduction of fluorine atoms into organic frameworks, which is crucial in enhancing the biological activity of compounds.

Building Block in Drug Development

As a versatile building block, this compound is essential in the synthesis of more complex pharmaceutical agents.

- Case Studies :

- In a study focusing on the synthesis of novel anti-cancer agents, this compound was used to create derivatives that showed improved efficacy against specific cancer cell lines.

- Another research highlighted its use in synthesizing inhibitors for enzymes involved in metabolic pathways, showcasing its potential in metabolic disorder treatments.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for generating the free pyrrolidine derivative, which serves as a versatile intermediate in drug synthesis.

-

Reagents : Concentrated HCl or aqueous NaOH.

-

Conditions : Acidic hydrolysis typically occurs at 60–80°C, while basic hydrolysis requires milder temperatures (25–40°C).

-

Product : (3R,4S)-4-fluoropyrrolidin-3-amine, a bioactive amine with applications in neurotransmitter modulation .

Mechanistic Insight :

The Boc group acts as a protecting agent, stabilizing the amine during synthesis. Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 4-position of the pyrrolidine ring participates in nucleophilic aromatic substitution (SNAr) or aliphatic substitution reactions, depending on the electronic environment.

-

Reagents : Amines (e.g., NH₃), alkoxides, or thiols.

-

Conditions : Polar aprotic solvents (e.g., DMF) at 80–100°C.

-

Product : Substituted pyrrolidine derivatives with altered electronic and steric properties.

Example :

Reaction with sodium methoxide replaces fluorine with a methoxy group, yielding tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate.

Alkylation and Acylation Reactions

After deprotection of the Boc group, the free amine undergoes alkylation or acylation to introduce functional groups.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C | N-Alkylated pyrrolidine derivatives |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-Acylated compounds |

These reactions enhance the compound’s lipophilicity or target specificity for pharmacological applications .

Suzuki-Miyaura Cross-Coupling

The pyrrolidine scaffold can be functionalized via Suzuki-Miyaura coupling if a suitable leaving group (e.g., bromide) is introduced.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : Aqueous Na₂CO₃, DME solvent, 80°C.

-

Product : Biaryl or heteroaryl-substituted pyrrolidines, useful in designing kinase inhibitors.

Research Finding :

Coupling with aryl boronic acids expands structural diversity, enabling the synthesis of compounds with improved binding affinity to biological targets like HSP90 .

Stability and Reaction Optimization

The compound exhibits stability under inert atmospheres but is sensitive to prolonged exposure to moisture or strong acids/bases. Industrial synthesis often employs continuous flow reactors to enhance yield (up to 85%) and scalability .

Key Considerations :

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1033718-91-0

- Molecular Formula : C₉H₁₇FN₂O₂

- Molecular Weight : 204.24 g/mol

- Purity : ≥95% (as per commercial specifications)

- Storage : Stable under 2–8°C in a dry, dark environment .

Structural Features :

- A pyrrolidine ring substituted with a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position.

- Stereochemistry: The (3R,4S) configuration is critical for its role as a chiral building block in medicinal chemistry .

Hazard Profile :

- GHS Warnings : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Table 1: Key Structural and Physical Properties

Key Comparisons :

Stereochemical Variations :

- The (3R,4S) and (3S,4R) diastereomers (e.g., CAS 1033718-91-0 vs. 1033718-89-6) exhibit distinct physicochemical properties. For instance, the (3R,4S) isomer demonstrates higher solubility in polar solvents due to its spatial arrangement .

Ring Size Impact :

- Piperidine analogs (e.g., CAS 1052713-47-9) exhibit increased conformational flexibility compared to pyrrolidine derivatives. This impacts binding affinity in drug-receptor interactions .

Substituent Effects :

- Bulky groups (e.g., benzyl or chlorophenyl in CAS 1212076-16-8) enhance lipophilicity (logP ~3.5 vs. ~1.8 for the parent compound), affecting membrane permeability .

- The methyl-substituted derivative (CAS 1932183-92-0) shows improved metabolic stability due to reduced cytochrome P450 interactions .

Synthetic Accessibility :

- The parent compound is synthesized via Boc-protection of fluoropyrrolidine intermediates, while analogs like CAS 1212076-16-8 require multi-step coupling with aryl halides, reducing overall yield (~40% vs. ~70% for the parent) .

Preparation Methods

Construction of the Fluoropyrrolidine Core

The core structure can be synthesized via nucleophilic or electrophilic fluorination of pyrrolidine derivatives, or through cyclization of suitably substituted amino alcohols:

Nucleophilic fluorination : Using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine at the 4-position of a pyrrolidine precursor. This approach allows stereocontrol when starting from chiral precursors or employing chiral auxiliaries.

Cyclization of amino alcohols : Starting from amino acids or amino alcohols, cyclization under dehydrating conditions yields the pyrrolidine ring, which is then fluorinated selectively at the desired position.

Stereoselective Synthesis of the (3R,4S) Isomer

Achieving stereoselectivity involves:

Chiral auxiliaries or chiral catalysts : Utilizing chiral ligands or auxiliaries during fluorination or cyclization steps to favor formation of the (3R,4S) stereoisomer.

Chiral starting materials : Employing enantiomerically pure amino acids or chiral building blocks to control stereochemistry throughout the synthesis.

Carbamate Formation

The carbamate protecting group is introduced via:

Reaction of the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, under inert atmosphere to prevent side reactions.

Reaction conditions : Typically performed in solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control reactivity and prevent over-carbamation.

Incorporation of Fluorine at the 4-Position

The fluorination step is critical and can be executed via:

Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine with stereocontrol, especially when starting from chiral intermediates.

Radical fluorination : Employing radical initiators under controlled conditions for regioselective fluorination.

Final Purification and Stereochemical Verification

Purification is achieved via chromatography (flash, preparative HPLC) to isolate the stereochemically pure compound.

Stereochemical confirmation is performed using chiral HPLC, NMR spectroscopy, and optical rotation measurements.

Representative Data Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Stereoselectivity | Notes |

|---|---|---|---|---|---|

| 1. Pyrrolidine core synthesis | Amino alcohol or amino acid derivatives | Toluene / THF | Reflux / 0°C | Enantioselective | Chiral auxiliaries or catalysts used |

| 2. Fluorination | DAST / NFSI | Dichloromethane | -20°C to 25°C | High regio- and stereoselectivity | Control of stereochemistry critical |

| 3. Carbamate formation | Di-tert-butyl dicarbonate | DCM | 0°C to RT | Quantitative | Base: triethylamine |

| 4. Purification | Flash chromatography | Silica gel | RT | >95% enantiomeric excess | Confirmed via chiral HPLC |

Research Findings and Optimization

Research indicates that stereoselective fluorination is the most challenging step, often requiring chiral catalysts or auxiliaries to achieve high enantiomeric excess (>98%). The use of protecting groups like Boc during carbamate formation ensures stability and ease of purification. Studies also suggest that temperature control during fluorination significantly influences regioselectivity and stereochemistry.

Notes on Method Selection

Chiral auxiliary-based methods are preferred for high stereoselectivity but may involve longer synthesis routes.

Direct fluorination techniques are faster but require precise control to prevent racemization.

Protecting group strategies are essential to prevent side reactions during multi-step synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate?

The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor followed by carbamate protection. Key steps include:

- Fluorination : Use of reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 4-position of the pyrrolidine ring while retaining stereochemical integrity .

- Carbamate Formation : Reaction with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amine .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the enantiomerically pure product .

Basic: How can the stereochemistry of this compound be confirmed experimentally?

- X-ray Crystallography : Resolve absolute configuration using SHELX or ORTEP-III software for structure refinement. Suitable single crystals can be grown via slow evaporation in solvents like dichloromethane/hexane .

- NMR Analysis : Compare and NMR data with literature. Vicinal coupling constants () and NOESY correlations help assign stereochemistry .

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA/IB) to verify enantiomeric excess (>98%) .

Advanced: How does the fluorine substituent influence the compound’s reactivity in downstream applications?

The 4-fluorine:

- Electronic Effects : Withdraws electron density, increasing the electrophilicity of adjacent carbons, which may enhance nucleophilic substitution or cross-coupling reactions .

- Hydrogen Bonding : Fluorine can act as a weak hydrogen bond acceptor, affecting binding affinity in biological targets (e.g., enzyme inhibition studies) .

- Metabolic Stability : Fluorination often reduces metabolic degradation, making the compound useful in pharmacokinetic studies .

Advanced: What strategies mitigate racemization during functionalization of this compound?

- Low-Temperature Reactions : Perform couplings (e.g., Suzuki-Miyaura) at 0–25°C to minimize epimerization .

- Protecting Group Choice : Boc groups are stable under basic conditions but may require mild acidic deprotection (e.g., TFA/DCM) to retain stereochemistry .

- Inert Atmosphere : Use N₂/Ar to prevent oxidative side reactions during metal-catalyzed steps .

Basic: What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantify impurities using reverse-phase C18 columns and electrospray ionization (ESI-MS) .

- Elemental Analysis : Validate C, H, N, and F content (±0.4% theoretical) .

- Melting Point : Compare with literature values (e.g., 120–125°C for analogous Boc-protected pyrrolidines) .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

- Acidic Conditions : Boc groups are cleaved by strong acids (e.g., HCl/dioxane), but mild acids (e.g., AcOH) may retain the pyrrolidine ring integrity .

- Basic Conditions : Stable under weak bases (pH <10), but prolonged exposure to NaOH/MeOH can hydrolyze the carbamate .

- Thermal Stability : Decomposes above 200°C; store at 2–8°C in inert atmospheres .

Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling guide the design of derivatives?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs) and prioritize synthetic targets .

- QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity to refine substituent choices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.